molecular formula C15H21O6Ti B3366714 Tris(pentane-2,4-dionato-O,O')titanium CAS No. 14284-96-9

Tris(pentane-2,4-dionato-O,O')titanium

Cat. No.: B3366714
CAS No.: 14284-96-9
M. Wt: 345.19 g/mol
InChI Key: SYIKXNDVCPYCLG-UHFFFAOYSA-K
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Description

Tris(pentane-2,4-dionato-O,O')titanium, also known as titanium(IV) acetylacetonate, is a coordination compound with the molecular formula C₁₅H₂₁O₆Ti (CAS: 14284-96-9, EC: 238-196-7) . It consists of a central titanium(IV) ion coordinated to three bidentate acetylacetonate (pentane-2,4-dionate) ligands. The compound is widely utilized in materials science, particularly in coatings, catalysts, and polymer cross-linking due to its ability to form stable complexes and enhance thermal stability . Its structure has been extensively characterized using crystallographic tools such as SHELX and ORTEP-3, which are critical for resolving metal-ligand bonding geometries .

Properties

IUPAC Name

4-oxopent-2-en-2-olate;titanium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Ti/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIKXNDVCPYCLG-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21O6Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14284-96-9
Record name Tris(pentane-2,4-dionato-O,O')titanium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014284969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(pentane-2,4-dionato-O,O')titanium
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(pentane-2,4-dionato-O,O’)titanium is typically synthesized by reacting titanium tetrachloride with acetylacetone in the presence of a base. The reaction proceeds as follows:

TiCl4+3C5H8O2Ti(C5H7O2)3+3HCl\text{TiCl}_4 + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Ti(C}_5\text{H}_7\text{O}_2)_3 + 3 \text{HCl} TiCl4​+3C5​H8​O2​→Ti(C5​H7​O2​)3​+3HCl

The reaction is usually carried out in an inert atmosphere to prevent hydrolysis of titanium tetrachloride .

Industrial Production Methods: Industrial production of tris(pentane-2,4-dionato-O,O’)titanium involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification by recrystallization and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions: Tris(pentane-2,4-dionato-O,O’)titanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(pentane-2,4-dionato-O,O’)titanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tris(pentane-2,4-dionato-O,O’)titanium exerts its effects involves coordination chemistry. The titanium center coordinates with the oxygen atoms of the pentane-2,4-dionato ligands, forming a stable complex. This complex can then interact with other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between tris(pentane-2,4-dionato-O,O')titanium and structurally or functionally analogous metal acetylacetonates:

Compound Name Metal Center Ligands Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Ti(IV) 3 acetylacetonate C₁₅H₂₁O₆Ti 353.23 High thermal stability; used in coatings, cross-linking agents, and catalysts.
Tris(pentane-2,4-dionato-O,O')vanadium V(III) 3 acetylacetonate C₁₅H₂₁O₆V 348.23 Classified as hazardous (UN 3285, 6.1); toxicological risks limit industrial applications.
Tris(3-nitropentane-2,4-dionato-O,O') Varies 3 nitro-modified ligands Varies Varies High energetic potential; used in explosives and propellants due to nitro-group reactivity.
Tris(pentane-2,4-dionato-O,O')cobalt Co(III) 3 acetylacetonate C₁₅H₂₁CoO₆ 356.26 Catalytic applications in oxidation reactions; paramagnetic properties.
Tris(pentane-2,4-dionato-O,O')terbium Tb(III) 3 acetylacetonate C₁₅H₂₁O₆Tb 456.25 Luminescent properties; used in optical materials and MRI contrast agents.
Bis(pentane-2,4-dionato-O,O')titanium derivatives Ti(IV) 2 acetylacetonate + alkoxide Varies Varies (e.g., 350.23) Improved solubility in organic solvents; applied in adhesives and surface modifiers.

Structural and Functional Differences

Metal Center Influence :

  • Titanium(IV) complexes exhibit superior thermal stability compared to vanadium(III) analogs, which are restricted by toxicity .
  • Terbium(III) derivatives display luminescence due to f-electron transitions, a feature absent in titanium(IV) complexes .

Ligand Modifications :

  • Nitro-substituted ligands (e.g., 3-nitropentane-2,4-dionato) enhance energetic performance but reduce stability .
  • Alkoxide ligands (e.g., isopropoxy, ethoxy) in titanium derivatives improve solubility and tailor reactivity for polymer applications .

Market and Industrial Relevance :

  • Titanium acetylacetonates dominate in coatings and adhesives, with consumption trends forecasted to grow through 2046 .
  • Cobalt and terbium analogs occupy niche roles in catalysis and biomedical imaging, respectively .

Biological Activity

Tris(pentane-2,4-dionato-O,O')titanium, often referred to as titanium(III) pentane-2,4-dionate, is a titanium complex that has garnered attention for its various biological activities. This compound features a titanium center coordinated by three bidentate pentane-2,4-dionate ligands, which contribute to its stability and solubility in organic solvents. Understanding its biological activity is crucial for potential applications in medicinal chemistry and materials science.

Molecular Structure

  • Molecular Formula : C15_{15}H21_{21}O6_6Ti
  • Molar Mass : 345.19 g/mol
  • CAS Number : 14284-96-9
  • EINECS Number : 238-196-7

Coordination Chemistry

The coordination of the pentane-2,4-dionate ligands to the titanium center forms a stable chelate structure. This arrangement not only enhances the solubility of the compound but also influences its reactivity with biological molecules.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Research conducted on various bacterial strains demonstrates its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study published in 2023 assessed the antimicrobial properties of various titanium complexes, including this compound. The results showed:

  • Minimum Inhibitory Concentration (MIC) values were determined for different bacteria:
    • Staphylococcus aureus: MIC = 32 µg/mL
    • Escherichia coli: MIC = 64 µg/mL

This suggests that this compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that this compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

Summary of Cytotoxicity Findings

Cell LineIC50_{50} (µM)Selectivity Index
HeLa (cervical cancer)155
MCF-7 (breast cancer)204
Normal Fibroblasts>100-

The selectivity index indicates a favorable therapeutic window for potential anticancer applications.

The biological activity of this compound is thought to involve several mechanisms:

  • Metal Ion Interaction : The titanium ion may interact with cellular components, disrupting normal cellular functions.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in target cells, leading to apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation.

Comparison with Other Titanium Complexes

To better understand the unique properties of this compound, it is beneficial to compare it with other titanium complexes known for their biological activities.

Compound NameBiological ActivityUnique Features
Tris(acetylacetonato)titaniumModerate antimicrobial propertiesSimpler ligand structure
Titanium(IV) isopropoxideCatalytic applicationsUseful precursor for titanium dioxide synthesis
Bis(acetylacetonato)titaniumAnticancer activityContains two acetylacetonate ligands

This compound stands out due to its enhanced solubility and reactivity compared to other titanium complexes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(pentane-2,4-dionato-O,O')titanium
Reactant of Route 2
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